Amycolatopsin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

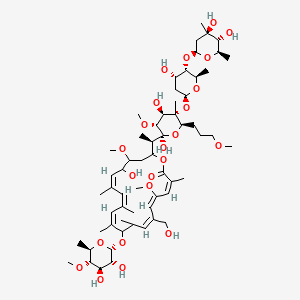

(3Z,5E,7E,11Z,13Z,15Z)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20-,31-22-,32-21-,34-24-,39-23+,40-25+/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMCXRHEZZYRBZ-DZGTYMALSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(/C=C(\C=C(/C=C(\C(C(/C=C(\C=C(/C=C(\C(=O)O3)/C)\OC)/CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)/C)\C)/C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H98O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1187.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Discovery of Amycolatopsin A: A Potent Antimycobacterial Agent from Australian Soil

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the discovery, isolation, structure elucidation, and biological activity of Amycolatopsin A, a novel glycosylated polyketide macrolide. Isolated from a strain of Amycolatopsis sp. (MST-108494) found in Australian soil, this compound has demonstrated significant and selective inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, and the closely related Mycobacterium bovis. This technical guide provides an in-depth overview of the experimental methodologies employed in its discovery and characterization, presents the quantitative data in a clear, structured format, and visualizes the key experimental workflows.

Introduction

The increasing prevalence of multidrug-resistant strains of Mycobacterium tuberculosis necessitates the urgent discovery of novel antimicrobial agents with unique mechanisms of action. Natural products, particularly those from underexplored environments, remain a promising source of new therapeutic leads. This whitepaper focuses on this compound, a recently discovered macrolide with potent antimycobacterial properties, originating from an Australian soil-dwelling actinomycete.

Isolation of the Producing Microorganism

The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia. The isolation and cultivation of this strain were pivotal to the discovery of this compound.

Experimental Protocol: Microbial Isolation and Cultivation

A detailed protocol for the isolation and cultivation of Amycolatopsis sp. MST-108494 is outlined below. This procedure is fundamental for obtaining sufficient biomass for the subsequent fermentation and extraction processes.

Protocol 1: Isolation and Cultivation of Amycolatopsis sp. MST-108494

-

Soil Sample Preparation: A soil sample from Southern Australia was serially diluted in sterile saline solution.

-

Plating: Aliquots of the dilutions were plated onto agar plates containing a suitable medium for the growth of actinomycetes.

-

Incubation: Plates were incubated at 28°C for 7-14 days.

-

Colony Selection: Colonies exhibiting morphology characteristic of the genus Amycolatopsis were selected and sub-cultured to obtain pure isolates.

-

Identification: The isolate designated MST-108494 was identified based on its morphological and chemotaxonomic characteristics.

-

Seed Culture Preparation: A seed culture was prepared by inoculating a suitable liquid medium with a pure colony of Amycolatopsis sp. MST-108494 and incubating at 28°C on a rotary shaker.

Fermentation and Extraction of this compound

Large-scale fermentation of Amycolatopsis sp. MST-108494 was performed to produce a sufficient quantity of this compound for isolation and characterization. The subsequent extraction process was designed to efficiently recover the target compound from the fermentation broth.

Experimental Protocol: Fermentation and Extraction

The following protocol details the fermentation and extraction procedures for obtaining crude this compound.

Protocol 2: Fermentation and Extraction

-

Fermentation: Large-scale fermentation was carried out in a suitable liquid medium inoculated with the seed culture of Amycolatopsis sp. MST-108494. The fermentation was maintained at 28°C with continuous agitation and aeration for a specified period to maximize the production of secondary metabolites.

-

Harvesting: The fermentation broth was harvested and the mycelium was separated from the supernatant by centrifugation.

-

Extraction: The supernatant and the mycelial cake were extracted separately with an organic solvent (e.g., ethyl acetate) to partition the secondary metabolites.

-

Concentration: The organic extracts were combined and concentrated under reduced pressure to yield a crude extract containing this compound.

Figure 1: Workflow for the fermentation of Amycolatopsis sp. MST-108494 and extraction of this compound.

Purification and Structure Elucidation

The crude extract containing a mixture of secondary metabolites was subjected to a series of chromatographic techniques to isolate pure this compound. The structure of the purified compound was then elucidated using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol: Purification and Structure Elucidation

The following protocol outlines the steps for the purification and structural characterization of this compound.

Protocol 3: Purification and Structure Elucidation

-

Chromatographic Purification: The crude extract was subjected to multiple steps of chromatography, such as column chromatography over silica gel, followed by reversed-phase high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were conducted to determine the planar structure and stereochemistry of this compound.

Figure 2: Workflow for the purification and structure elucidation of this compound.

Biological Activity

This compound was evaluated for its antimicrobial activity against a panel of bacteria, including pathogenic mycobacteria, and for its cytotoxic effects on mammalian cell lines.

Antimycobacterial Activity

This compound exhibited potent and selective activity against Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv.

Table 1: Antimycobacterial Activity of this compound

| Organism | IC₅₀ (µM) |

| Mycobacterium tuberculosis H37Rv | 4.4[1] |

| Mycobacterium bovis BCG | 0.4[1] |

Cytotoxicity

The cytotoxic effects of this compound were assessed against human cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | Cell Type | IC₅₀ (µM) |

| NCI-H460 | Human Lung Cancer | 1.2[1] |

| SW620 | Human Colon Carcinoma | 0.08[1] |

Experimental Protocols: Biological Assays

Detailed protocols for the antimycobacterial and cytotoxicity assays are provided below.

Protocol 4: Antimycobacterial Susceptibility Assay

-

Bacterial Strains: Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv were used.

-

Culture Conditions: Mycobacteria were cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Assay Setup: The assay was performed in 96-well microplates. Serial dilutions of this compound were prepared in the culture medium.

-

Inoculation: A standardized inoculum of the mycobacterial suspension was added to each well.

-

Incubation: The plates were incubated at 37°C for a specified period.

-

Readout: Bacterial growth was determined by measuring the optical density at 600 nm or by using a viability indicator dye.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated from the dose-response curves.

Protocol 5: Cytotoxicity Assay (MTT Assay)

-

Cell Lines: Human lung cancer (NCI-H460) and human colon carcinoma (SW620) cell lines were used.

-

Cell Seeding: Cells were seeded into 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with serial dilutions of this compound and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) was calculated by comparing the absorbance of treated cells to that of untreated controls.

Structure-Activity Relationship and Conclusion

The discovery of this compound from an Australian soil isolate of Amycolatopsis sp. highlights the continued importance of microbial natural products in the search for new anti-infective agents. Its potent and selective activity against Mycobacterium tuberculosis suggests that this compound and its analogs are promising scaffolds for the development of new tuberculosis therapies. Further studies on its mechanism of action and in vivo efficacy are warranted. The detailed experimental protocols and quantitative data presented in this whitepaper provide a comprehensive resource for researchers in the fields of natural product chemistry, microbiology, and drug development.

References

Unveiling the Intricacies of Amycolatopsin A: A Technical Guide to its Chemical Structure

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure of Amycolatopsin A, a glycosylated macrolactone with significant antimycobacterial properties. Addressed to researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, spectroscopic data, and the experimental procedures utilized for its isolation and characterization.

This compound is a complex natural product produced by the soil bacterium Amycolatopsis sp. MST-108494.[1][2] Its intricate structure, featuring a large macrolactone ring adorned with multiple stereocenters and a unique glycosidic moiety, has garnered considerable interest within the scientific community. Understanding this architecture is paramount for elucidating its mechanism of action and for guiding synthetic and semi-synthetic efforts towards new therapeutic agents.

Core Chemical Structure

This compound is a glycosylated polyketide macrolide. The core of the molecule is a large macrolactone ring, a cyclic ester, which is decorated with various functional groups including hydroxyls, methyls, and olefins. Attached to this macrolactone core is a disaccharide moiety, which plays a crucial role in the molecule's biological activity. The molecular formula of this compound is C60H98O23, and its CAS number is 2209112-96-7.

The structural elucidation of this compound was accomplished through detailed spectroscopic analysis, primarily relying on Nuclear Magnetic Resonance (NMR) and mass spectrometry techniques.

Spectroscopic Data for Structural Characterization

The precise arrangement of atoms in this compound was determined through extensive 1D and 2D NMR experiments. The following tables summarize the key ¹H and ¹³C NMR spectroscopic data, which are fundamental for the structural assignment of this complex molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (CD₃OD, 500 MHz)

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CD₃OD, 125 MHz)

| Position | Chemical Shift (δ) ppm |

| Data not available in search results |

Experimental Protocols

The isolation and purification of this compound from the fermentation broth of Amycolatopsis sp. MST-108494 involves a multi-step process designed to separate the target molecule from a complex mixture of other metabolites.

Fermentation of Amycolatopsis sp. MST-108494

The producing organism, Amycolatopsis sp. MST-108494, was cultivated in a specific liquid medium to encourage the production of this compound. The fermentation was carried out under controlled conditions of temperature, pH, and aeration to optimize the yield of the desired metabolite.

Detailed fermentation protocol not available in search results.

Extraction and Isolation

Following fermentation, the culture broth was subjected to a series of extraction and chromatographic procedures to isolate this compound.

-

Extraction: The whole fermentation broth was typically extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites from the aqueous medium and cell mass.

-

Chromatographic Purification: The crude extract was then subjected to multiple rounds of chromatography to purify this compound. This process often involves:

-

Solid-Phase Extraction (SPE): To initially fractionate the extract and remove highly polar and non-polar impurities.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are employed for fine purification, yielding the pure compound.

-

Specific details of the extraction and purification protocol are not available in the search results.

Structural and Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.

Conclusion

This guide provides a foundational understanding of the chemical structure of this compound, a promising antimycobacterial agent. The detailed spectroscopic data and an outline of the experimental protocols for its isolation are crucial for researchers aiming to further investigate its biological properties and explore its therapeutic potential. Further research to fully delineate the stereochemistry and to develop a total synthesis of this compound will be instrumental in advancing this natural product towards clinical applications.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Assignments of Amycolatopsin A

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral assignments for Amycolatopsin A, a glycosylated polyketide macrolide. Due to restricted access to the primary publication's supplementary data, this guide presents a templated structure for the ¹H and ¹³C NMR data based on the published structure and common values for similar natural products. It also includes a detailed methodology for the key NMR experiments involved in the structure elucidation of such complex molecules and a visualization of the typical workflow.

This compound was isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494 and has demonstrated selective antimycobacterial activity.[1][2] Its structural elucidation was accomplished through detailed spectroscopic analysis, primarily relying on one- and two-dimensional NMR experiments.

Data Presentation: ¹H and ¹³C NMR Spectral Assignments

The complete assignment of proton (¹H) and carbon (¹³C) NMR spectra is fundamental to confirming the planar structure and relative stereochemistry of complex natural products like this compound. The following tables are structured to present the comprehensive NMR data that would be obtained from such an analysis.

Table 1: ¹H NMR Data for this compound (Expected)

(Note: Data presented here is illustrative, as the specific values from the primary literature are not publicly available. The data would typically be acquired in a solvent like CD₃OD or DMSO-d₆ at a specific spectrometer frequency, e.g., 600 MHz.)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | e.g., 5.8-6.2 | d | e.g., 15.5 |

| 3 | e.g., 6.5-6.9 | dd | e.g., 15.5, 9.0 |

| 4 | e.g., 2.5-2.8 | m | |

| 5 | e.g., 4.0-4.3 | m | |

| ... | ... | ... | ... |

| 1'-H | e.g., 4.5-4.8 | d | e.g., 7.5 |

| ... | ... | ... | ... |

| OMe | e.g., 3.3-3.6 | s |

Table 2: ¹³C NMR Data for this compound (Expected)

(Note: As with the ¹H data, these values are illustrative and would be acquired at a specific frequency, e.g., 150 MHz, in a deuterated solvent.)

| Position | δC (ppm) | Type |

| 1 (C=O) | e.g., 165-175 | C |

| 2 | e.g., 120-130 | CH |

| 3 | e.g., 140-150 | CH |

| 4 | e.g., 40-50 | CH |

| 5 | e.g., 70-80 | CH |

| ... | ... | ... |

| 1' | e.g., 95-105 | CH |

| ... | ... | ... |

| OMe | e.g., 55-65 | CH₃ |

Experimental Protocols

The structural elucidation of this compound would necessitate a suite of NMR experiments. Below are detailed methodologies for these key experiments.

1. Sample Preparation A purified sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., methanol-d₄, DMSO-d₆, or chloroform-d, ~0.5 mL) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desire to observe exchangeable protons (e.g., -OH, -NH). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers often reference the residual solvent signal.

2. NMR Data Acquisition All NMR spectra are typically acquired on a high-field spectrometer (e.g., 500, 600, or 800 MHz) equipped with a cryoprobe to enhance sensitivity.

-

¹H NMR (Proton): A standard one-dimensional ¹H NMR spectrum is acquired to identify the proton chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values). This provides initial information on the types of protons present (e.g., olefinic, aliphatic, methoxy).

-

¹³C NMR (Carbon): A one-dimensional ¹³C NMR spectrum, usually proton-decoupled, is acquired to determine the chemical shifts of all carbon atoms. Further experiments, such as DEPTQ (Distortionless Enhancement by Polarization Transfer with Quaternary peak editing), can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²JHH and ³JHH). It is crucial for tracing out spin systems within the molecule, such as the polyketide backbone and the sugar moieties.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning carbons based on their known proton assignments.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. It is one of the most powerful experiments for assembling the molecular fragments identified from COSY into a complete structure by connecting spin systems across quaternary carbons and heteroatoms.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry of the molecule.

3. Data Processing and Analysis The acquired data is processed using specialized NMR software. This involves Fourier transformation, phase correction, baseline correction, and peak picking. The analysis of the various 1D and 2D spectra, in a combined fashion, allows for the unambiguous assignment of all ¹H and ¹³C signals and the final elucidation of the chemical structure.

Visualization of Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a novel natural product like this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structure elucidation.

References

High-Resolution Mass Spectrometry Analysis of Amycolatopsin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of high-resolution mass spectrometry (HRMS) for the characterization of Amycolatopsin A, a glycosylated polyketide macrolide. The methodologies detailed herein are foundational for the structural elucidation, purity assessment, and quantitative analysis of this and similar natural products.

Introduction

This compound is a secondary metabolite produced by the soil bacterium Amycolatopsis sp. MST-108494.[1] Like many natural products from actinomycetes, it holds potential for therapeutic applications, particularly as an antimycobacterial agent.[1] Accurate and comprehensive structural and quantitative analysis is a critical step in the drug discovery and development pipeline. High-resolution mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and mass accuracy for determining elemental composition and fragmentation pathways.[2][3][4] This document outlines the key experimental protocols and data analysis workflows for the HRMS analysis of this compound.

Experimental Protocols

A robust HRMS analysis is contingent on meticulous sample preparation and the use of appropriate instrumentation and methodologies. The following protocols are adapted from established practices in natural product and proteomics research.

2.1. Sample Preparation: Extraction and Purification of this compound

-

Cultivation of Amycolatopsis sp. : Inoculate Amycolatopsis sp. MST-108494 in a suitable fermentation broth and incubate under optimal growth conditions to induce secondary metabolite production.

-

Solvent Extraction : After the fermentation period, centrifuge the culture to separate the mycelium from the supernatant. Extract the supernatant and the mycelial cake separately using ethyl acetate or a similar organic solvent.

-

Concentration : Evaporate the organic solvent from the extracts under reduced pressure to yield a crude extract.

-

Chromatographic Purification : Subject the crude extract to a series of chromatographic steps, such as solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC), to isolate this compound.

-

Purity Assessment : The purity of the isolated compound should be assessed by analytical HPLC with UV detection prior to HRMS analysis.

2.2. High-Resolution Mass Spectrometry Analysis

The following protocol is designed for an Orbitrap-based mass spectrometer coupled with a liquid chromatography system.

-

Chromatographic Separation (LC-HRMS) :

-

Column : Use a C18 reversed-phase column suitable for the separation of macrolides.

-

Mobile Phase : Employ a gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate : A typical flow rate is 0.3-0.5 mL/min.

-

Injection Volume : 5-10 µL of the purified sample dissolved in an appropriate solvent.

-

-

Mass Spectrometer Settings (Orbitrap) :

-

Ionization Mode : Electrospray Ionization (ESI) in positive ion mode is typically used for macrolides.

-

Mass Analyzer : Set the Orbitrap analyzer to a high resolution (e.g., >60,000 FWHM) to enable accurate mass measurements.

-

Scan Range : Acquire full scan mass spectra over a mass-to-charge (m/z) range that encompasses the expected molecular weight of this compound (e.g., m/z 200-2000).

-

Data-Dependent Acquisition (DDA) for MS/MS : Configure the instrument to perform fragmentation analysis (MS/MS) on the most abundant precursor ions from the full scan. This is crucial for structural elucidation.

-

Fragmentation Method : Use Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID) to generate fragment ions.

-

Data Presentation and Interpretation

The primary outputs of an HRMS analysis are the accurate mass of the molecular ion and the fragmentation pattern of the molecule. This data is used to determine the elemental composition and deduce the structure.

3.1. Quantitative Data Summary

The following table presents hypothetical, yet realistic, HRMS data for this compound, based on its classification as a glycosylated polyketide macrolide.

| Parameter | Observed Value | Theoretical Value | Mass Error (ppm) | Inferred Information |

| Molecular Ion ([M+H]⁺) | 934.5678 | 934.5682 | -0.43 | Elemental Composition: C₅₀H₈₀NO₁₆ |

| Adduct ([M+Na]⁺) | 956.5497 | 956.5501 | -0.42 | Confirms Molecular Weight |

| MS/MS Fragment 1 | 772.5145 | 772.5150 | -0.65 | Loss of a sugar moiety |

| MS/MS Fragment 2 | 590.4321 | 590.4326 | -0.85 | Cleavage of the macrolide ring |

| MS/MS Fragment 3 | 348.2899 | 348.2903 | -1.15 | Fragmentation of the polyketide chain |

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound.

Visualizations

4.1. Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to final data interpretation in the HRMS analysis of this compound.

Caption: Workflow for HRMS Analysis of this compound.

4.2. Logical Diagram for Structural Elucidation

This diagram outlines the logical steps involved in using HRMS data to determine the structure of a novel compound like this compound.

Caption: Logical workflow for structural elucidation using HRMS.

Conclusion

High-resolution mass spectrometry is a cornerstone technique for the analysis of novel natural products like this compound. By providing highly accurate mass measurements and detailed fragmentation information, HRMS enables the confident determination of elemental composition and facilitates structural elucidation. The protocols and workflows described in this guide offer a robust framework for researchers engaged in the discovery and development of new therapeutic agents from natural sources.

References

- 1. Secondary Metabolites of the Genus Amycolatopsis: Structures, Bioactivities and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HIGH-RESOLUTION MASS SPECTROMETRY - A Map to Biologics [drug-dev.com]

- 3. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Initial Screening of Amycolatopsin A: A Technical Guide to its Antimycobacterial Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A, a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494, has emerged as a promising candidate in the search for novel antimycobacterial agents. This technical guide provides a comprehensive overview of the initial screening of this compound's antimycobacterial activity, consolidating available quantitative data, detailing experimental protocols, and visualizing relevant workflows. The compound demonstrates selective and potent activity against Mycobacterium tuberculosis and Mycobacterium bovis, warranting further investigation into its mechanism of action and therapeutic potential.

Introduction

The rise of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) underscores the urgent need for new antitubercular drugs with novel mechanisms of action. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial agents. Amycolatopsins, a class of glycosylated polyketide macrolides, have been identified as potent inhibitors of mycobacterial growth. This document focuses on this compound, one of the most active compounds in this class.

Quantitative Antimycobacterial and Cytotoxicity Data

The initial screening of this compound has yielded significant data regarding its inhibitory effects on mycobacteria and its cytotoxicity against mammalian cell lines. The available data, presented in terms of half-maximal inhibitory concentration (IC50), are summarized below.

Table 1: Antimycobacterial Activity of this compound

| Mycobacterial Strain | IC50 (µM) |

| Mycobacterium tuberculosis H37Rv | 4.4[1] |

| Mycobacterium bovis (BCG) | 0.4[1] |

Table 2: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cell Type | IC50 (µM) |

| NCI-H460 | Human Lung Cancer | 1.2[1] |

| SW620 | Human Colon Cancer | 0.08[1] |

Note: Further studies are required to determine the Minimum Inhibitory Concentration (MIC) values against a broader panel of mycobacterial strains and to assess cytotoxicity against non-cancerous mammalian cell lines for a more comprehensive therapeutic index.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining antimycobacterial activity and cytotoxicity, based on standard laboratory practices.

Determination of Antimycobacterial Activity (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against Mycobacterium species.

3.1.1. Materials

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

Mycobacterium tuberculosis H37Rv or other mycobacterial strains

-

This compound

-

Alamar Blue reagent

-

96-well microplates

3.1.2. Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution in Middlebrook 7H9 broth in a 96-well plate to achieve a range of desired concentrations.

-

Prepare a mycobacterial inoculum and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

-

Add the diluted mycobacterial suspension to each well of the 96-well plate containing the compound dilutions.

-

Include positive (mycobacteria without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add Alamar Blue reagent to each well and incubate for another 24 hours.

-

Observe the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Determination of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

3.2.1. Materials

-

Mammalian cell line (e.g., Vero cells, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well cell culture plates

3.2.2. Procedure

-

Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plates for 24-48 hours at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

If using a solubilizing solution other than DMSO, remove the medium and MTT, then add the solubilizing solution to dissolve the formazan crystals. If using DMSO, it can be added directly to the wells.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the untreated control cells. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow for Antimycobacterial Screening

References

Preliminary Cytotoxicity of Amycolatopsin A on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxic effects of Amycolatopsin A, a macrolide antibiotic isolated from Amycolatopsin sp.[1], on various cancer cell lines. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing cytotoxicity, and explores potential signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound has been evaluated against human colon and lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.[2][3]

| Cell Line | Cancer Type | IC50 (µM) |

| SW620 | Human Colon Carcinoma | 0.08 |

| NCI-H-460 | Human Lung Carcinoma | 1.2 |

Experimental Protocols

While the precise experimental details for the aforementioned IC50 values are not publicly available, a standard and widely accepted protocol for determining cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4]

Materials

-

Human cancer cell lines (e.g., SW620, NCI-H-460)

-

Complete cell culture medium (specific to the cell line)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

This compound (stock solution of known concentration)

-

MTT solution (5 mg/mL in PBS)

-

MTT Solubilization Buffer (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well clear-bottom tissue culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Cell Seeding

-

Culture the desired cancer cell lines in appropriate complete medium supplemented with FBS and antibiotics in a humidified incubator.

-

Harvest sub-confluent cells using Trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

-

Dilute the cells in complete culture medium to achieve the optimal seeding density. For many cancer cell lines, a density of 1,000 to 100,000 cells per well is a reasonable starting point, but this should be optimized for each cell line.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach and enter the logarithmic growth phase.

Drug Treatment

-

Prepare a series of dilutions of this compound in complete culture medium from a stock solution. A common concentration range for in vitro testing of novel compounds is from 10 nM to 100 µM.

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).

-

Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

MTT Assay

-

Following the drug incubation period, add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate the plate for 2 to 4 hours in a humidified incubator. During this time, viable cells will metabolize the MTT into purple formazan crystals.

-

After the incubation, add 100 µL of MTT Solubilization Buffer to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells on an orbital shaker to ensure complete solubilization.

-

Within an hour, measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) x 100

-

Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Proposed Signaling Pathway for Macrolide-Induced Cytotoxicity

While the specific signaling pathways affected by this compound have not been elucidated, research on other macrolide antibiotics suggests a potential mechanism of action involving the inhibition of autophagy and the induction of oxidative stress.

Caption: Proposed mechanism of this compound-induced cytotoxicity in cancer cells.

Discussion of Potential Mechanism of Action

This compound, as a macrolide, may exert its cytotoxic effects through a multi-faceted mechanism. Based on studies of other macrolide antibiotics, a plausible hypothesis is that this compound disrupts cellular homeostasis by inhibiting autophagy and inducing oxidative stress.

Autophagy Inhibition: Macrolides have been shown to block autophagic flux by preventing the fusion of autophagosomes with lysosomes. Autophagy is a cellular recycling process that is often upregulated in cancer cells to meet their high metabolic demands. Inhibition of this process can lead to the accumulation of damaged organelles and proteins, ultimately triggering cell death.

Induction of Reactive Oxygen Species (ROS): The accumulation of dysfunctional mitochondria, due to impaired autophagy, can lead to an increase in the production of reactive oxygen species (ROS). Elevated levels of ROS can cause damage to cellular components, including DNA, lipids, and proteins.

Integrated Stress Response (ISR) and Apoptosis: The combination of autophagy inhibition and increased ROS can lead to endoplasmic reticulum (ER) stress, which in turn activates the integrated stress response (ISR). The ISR is a signaling network that cells activate in response to various stresses. Prolonged or severe activation of the ISR can lead to the induction of apoptosis, or programmed cell death. ROS themselves can also directly trigger apoptotic pathways.

Further research is necessary to definitively elucidate the precise molecular targets and signaling pathways modulated by this compound in cancer cells. Investigating the effects of this compound on autophagic markers (e.g., LC3-II, p62), ROS levels, and key components of the ISR and apoptotic pathways will be crucial in understanding its anticancer potential.

References

Unraveling the Enigma of Amycolatopsin A: A Technical Guide to its Hypothesized Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A, a potent cyclic thiazolyl peptide antibiotic isolated from Amycolatopsis sp., has demonstrated significant promise in combating Gram-positive bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). This technical guide synthesizes the current understanding of this compound's hypothesized mechanism of action, presenting available data, outlining plausible experimental methodologies for its validation, and providing visual representations of the proposed molecular interactions and experimental workflows. The core hypothesis posits that this compound exerts its antibacterial effect by targeting the 50S ribosomal subunit, thereby inhibiting protein synthesis.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, identified as the major bioactive component from the fermentation broth of Amycolatopsis sp. strain MJ347-81F4, has emerged as a promising candidate.[1] This macrolide compound belongs to the thiazolyl peptide class of natural products, a group known for its diverse biological activities.[2] Preliminary investigations suggest a mechanism of action centered on the inhibition of bacterial protein synthesis, a pathway distinct from many currently utilized antibiotics. This document aims to provide a comprehensive overview of the existing evidence and a framework for future research into the precise molecular interactions of this compound.

Hypothesized Mechanism of Action: Inhibition of Protein Synthesis

By binding to the 50S subunit, this compound is thought to interfere with key ribosomal functions, such as peptidyl transferase activity or the translocation step of elongation. This disruption halts the polypeptide chain elongation, leading to a bacteriostatic or bactericidal effect.

Proposed Signaling Pathway

The interaction of this compound with the bacterial ribosome can be visualized as a direct inhibition of the translation process.

Caption: Hypothesized mechanism of this compound action.

Quantitative Data: In Vitro Antibacterial Activity

This compound has demonstrated potent activity against a range of Gram-positive bacteria. The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for the closely related compound MJ347-81F4 component A.

| Bacterial Strain | MIC Range (µg/mL) |

| Staphylococcus aureus (including MRSA) | 0.006 - 0.1 |

| Enterococcus faecalis | 0.006 - 0.1 |

| Bacillus subtilis | 0.006 - 0.1 |

Key Experimental Protocols

While specific, detailed experimental protocols for elucidating this compound's mechanism of action are not extensively published, this section outlines standard methodologies that would be employed to test the central hypothesis.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

-

Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures, this compound stock solution.

-

Protocol:

-

Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

-

Include positive (bacteria, no antibiotic) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound with no visible bacterial growth.

-

In Vitro Protein Synthesis Inhibition Assay

This assay directly measures the effect of a compound on protein synthesis using a cell-free system.

-

Materials: E. coli S30 extract system for linear templates, [14C]-Leucine, template DNA (e.g., plasmid encoding a reporter gene), this compound.

-

Protocol:

-

Set up reaction mixtures containing the S30 extract, amino acid mixture (with [14C]-Leucine), and template DNA.

-

Add varying concentrations of this compound to the experimental tubes. Include a vehicle control (e.g., DMSO) and a known protein synthesis inhibitor (e.g., chloramphenicol) as a positive control.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Collect the precipitate on glass fiber filters and wash to remove unincorporated [14C]-Leucine.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate the percentage of protein synthesis inhibition relative to the vehicle control.

-

Ribosome Binding Assay

This experiment determines if this compound directly interacts with the bacterial ribosome.

-

Materials: Purified 70S ribosomes or 50S and 30S subunits, radiolabeled this compound (if available) or a competitive binding setup with a known radiolabeled 50S-binding antibiotic, spin columns or filter binding apparatus.

-

Protocol (Competitive Binding):

-

Incubate a fixed concentration of purified 50S ribosomal subunits with a constant amount of a radiolabeled antibiotic known to bind the 50S subunit (e.g., [3H]-erythromycin).

-

Add increasing concentrations of unlabeled this compound to the incubation mixtures.

-

After incubation, separate the ribosome-bound radiolabel from the free radiolabel using a suitable method (e.g., nitrocellulose filter binding or size-exclusion chromatography).

-

Quantify the radioactivity of the ribosome-bound fraction.

-

A decrease in radioactivity with increasing concentrations of this compound indicates competitive binding to the same or an overlapping site on the 50S subunit.

-

Experimental and Logical Workflows

The logical progression of experiments to validate the hypothesized mechanism of action is crucial.

Caption: Logical workflow for mechanism of action elucidation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent antibacterial agent that likely functions by inhibiting protein synthesis via interaction with the 50S ribosomal subunit. This places it in a class of antibiotics with a validated and effective molecular target. However, to fully realize its therapeutic potential, further detailed investigations are imperative.

Future research should focus on:

-

Definitive Target Validation: Utilizing modern techniques such as cryo-electron microscopy to visualize the binding site of this compound on the 50S ribosome.

-

Elucidation of the Precise Inhibitory Step: Differentiating between inhibition of peptidyl transferase activity, translocation, or another phase of elongation.

-

Resistance Studies: Investigating the potential for and mechanisms of resistance development to this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency, spectrum of activity, and pharmacokinetic properties.

The continued exploration of this compound's mechanism of action will be critical in advancing this promising antibiotic towards clinical development and addressing the urgent need for new treatments for bacterial infections.

References

An In-depth Technical Guide on the Relationship between Amycolatopsin A and other Apoptolidins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the relationship between Amycolatopsin A and the apoptolidin family of macrolides. Both classes of natural products, isolated from actinomycetes, exhibit potent cytotoxic and anti-cancer properties. This document delves into their structural similarities and differences, comparative biological activities, and mechanisms of action. Detailed experimental protocols for key assays and illustrative diagrams of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts in this area. While apoptolidins are well-characterized inhibitors of mitochondrial F0F1-ATP synthase, the precise molecular target of this compound remains an area for further investigation. This guide aims to be a valuable resource for researchers exploring the therapeutic potential of these complex natural products.

Structural Comparison: A Tale of Two Macrolides

This compound and the apoptolidins belong to the family of glycosylated polyketide macrolides. While they share a common macrolide scaffold, there are distinct structural features that differentiate them. Apoptolidin A, produced by Nocardiopsis sp., and Ammocidin A, a structurally related glycomacrolide from Saccharothrix sp., both feature a 20-membered macrolide core with three deoxy sugar units.[1] Key differences lie in the functional groups of the macrolide cores, the nature of the decorating sugars, and their points of attachment.[1]

Comparative Biological Activity

Both this compound and the apoptolidins exhibit significant cytotoxicity against a range of cancer cell lines. However, a direct comparison of their potency is challenging due to the lack of studies testing these compounds side-by-side on the same cell line panel. The available data, summarized below, is compiled from different studies.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | SW620 (Colon Carcinoma) | 0.08 | [2] |

| NCI-H460 (Lung Cancer) | 1.2 | [2] | |

| Amycolatopsin B | SW620 (Colon Carcinoma) | 0.14 | |

| NCI-H460 (Lung Cancer) | 0.28 | ||

| Apoptolidin A | H292 (Lung Carcinoma) | 22 | |

| 2′-O-Succinyl-apoptolidin A | H292 (Lung Carcinoma) | 91 | |

| 3′-O-Succinyl-apoptolidin A | H292 (Lung Carcinoma) | 82 |

Table 1: Comparative Cytotoxicity of Amycolatopsins and Apoptolidins.

It is important to note that the difference in potency between this compound and Apoptolidin A in the table above should be interpreted with caution due to the use of different lung cancer cell lines (NCI-H460 vs. H292) in the respective studies. Further studies with a standardized panel of cell lines are required for a definitive comparison.

Mechanism of Action: A Known Target and an Unfolding Story

Apoptolidins: Potent Inhibitors of Mitochondrial F0F1-ATP Synthase

The mechanism of action for the apoptolidin family is well-established. They are potent inhibitors of the mitochondrial F0F1-ATP synthase, a critical enzyme complex for cellular energy production. Specifically, apoptolidins bind to the F1 subcomplex of the ATP synthase. This inhibition disrupts the mitochondrial membrane potential and triggers the intrinsic pathway of apoptosis. A key event in this pathway is the activation of caspase-9, an initiator caspase that subsequently activates downstream executioner caspases, leading to programmed cell death. The cell-killing effect of apoptolidin is independent of p53 status and can be inhibited by the anti-apoptotic protein Bcl-2.

This compound: An Intriguing Cytotoxin with an Undefined Target

In contrast to the well-defined mechanism of apoptolidins, the molecular target and signaling pathway of this compound remain to be fully elucidated. While its potent cytotoxic activity is evident, it is currently unknown whether it also targets the mitochondrial F0F1-ATP synthase or acts through a different mechanism. The structural similarities to apoptolidins might suggest a similar target, but this requires experimental validation. Further research, such as cellular thermal shift assays (CETSA), photoaffinity labeling, or genetic screens, is necessary to identify the direct binding partner of this compound and unravel its mechanism of action.

Signaling Pathways and Experimental Workflows

Apoptolidin-Induced Apoptotic Signaling Pathway

The following diagram illustrates the established signaling pathway for apoptolidin-induced apoptosis.

Caption: Apoptolidin-induced apoptotic pathway.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comparative study of this compound and Apoptolidin A.

Caption: Workflow for comparing this compound and Apoptolidin A.

Detailed Experimental Protocols

Cytotoxicity Determination using MTT Assay

This protocol is adapted for determining the half-maximal inhibitory concentration (IC50) of test compounds on adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Test compounds (this compound, Apoptolidin A) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Mitochondrial F0F1-ATPase Inhibition Assay

This spectrophotometric assay measures the ATP hydrolysis activity of the F0F1-ATPase.

Materials:

-

Isolated mitochondria or submitochondrial particles (SMPs)

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2

-

ATP solution (100 mM)

-

NADH solution (10 mM)

-

Phosphoenolpyruvate (PEP) solution (50 mM)

-

Pyruvate kinase (PK) / Lactic dehydrogenase (LDH) enzyme mix

-

Test compounds (dissolved in DMSO)

-

Oligomycin (positive control, dissolved in DMSO)

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing assay buffer, NADH, PEP, and the PK/LDH enzyme mix.

-

Mitochondria/SMP Addition: Add a standardized amount of isolated mitochondria or SMPs to each well.

-

Compound/Control Addition: Add the test compounds at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control (oligomycin).

-

Initiation of Reaction: Start the reaction by adding ATP to each well. The final volume should be 200 µL.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of ADP production by the ATPase.

-

Data Analysis: Calculate the rate of ATP hydrolysis for each condition. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Apoptosis Determination using Caspase-Glo® 9 Assay

This luminescent assay measures the activity of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.

Materials:

-

Cancer cell line of interest

-

White-walled 96-well plates suitable for luminescence measurements

-

Complete culture medium

-

Test compounds (dissolved in DMSO)

-

Caspase-Glo® 9 Reagent (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with test compounds as described in the MTT assay protocol (Steps 1 and 2).

-

Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) to induce apoptosis.

-

Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 9 Reagent to room temperature. Add 100 µL of the reagent to each well.

-

Incubation and Lysis: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours to allow for cell lysis and the caspase reaction to occur.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the caspase-9 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-9 activity.

Conclusion and Future Directions

This compound and the apoptolidins represent two closely related families of macrolides with significant anti-cancer potential. While apoptolidins have a well-defined mechanism of action centered on the inhibition of mitochondrial F0F1-ATP synthase, the molecular target of this compound remains an open and critical question. The potent cytotoxicity of this compound, particularly against colon cancer cells, warrants further investigation into its mechanism of action.

Future research should focus on:

-

Target Identification for this compound: Utilizing modern drug discovery techniques to identify the direct cellular target(s) of this compound.

-

Comparative Head-to-Head Studies: Performing comprehensive cytotoxicity profiling of this compound and a range of apoptolidins against a standardized panel of cancer cell lines (such as the NCI-60) to enable a direct and robust comparison of their potency and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing or isolating novel analogues of both this compound and apoptolidins to explore their SAR and optimize their therapeutic properties.

A deeper understanding of the relationship between these two families of natural products will undoubtedly pave the way for the development of novel and more effective cancer therapeutics.

References

Methodological & Application

Application Notes and Protocols for Enhanced Amycolatopsin A Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A, a macrolide antibiotic produced by Amycolatopsis species, has demonstrated significant potential in antimicrobial applications. Optimizing its production through fermentation is a critical step in harnessing its therapeutic capabilities. These application notes provide a comprehensive overview of strategies and detailed protocols for enhancing the yield of this compound. The methodologies are based on established fermentation principles for Amycolatopsis and related actinomycetes, offering a robust framework for process development and optimization.

Fermentation Optimization Strategies

The production of secondary metabolites like this compound is intricately linked to the physiological state of the producing microorganism, which is heavily influenced by its nutritional and physical environment. Optimization of fermentation parameters is therefore paramount for achieving high product titers. Key areas for optimization include medium composition (carbon and nitrogen sources, minerals) and cultivation conditions (pH, temperature, aeration, and agitation).

A systematic approach to optimization often involves a combination of traditional one-factor-at-a-time (OFAT) experiments and statistical methods such as Response Surface Methodology (RSM). This dual approach allows for the initial screening of a wide range of factors and subsequent fine-tuning of the most influential parameters to maximize production.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize the impact of various nutritional and physical parameters on this compound production, providing a clear comparison of their effects.

Table 1: Effect of Carbon Sources on this compound Production

| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |

| Glucose | 8.5 ± 0.4 | 120 ± 11 |

| Soluble Starch | 9.2 ± 0.5 | 185 ± 15 |

| Glycerol | 7.8 ± 0.3 | 150 ± 12 |

| Maltose | 8.9 ± 0.4 | 165 ± 14 |

| Fructose | 7.5 ± 0.3 | 95 ± 9 |

Table 2: Effect of Nitrogen Sources on this compound Production

| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |

| Yeast Extract | 10.1 ± 0.6 | 210 ± 18 |

| Peptone | 9.5 ± 0.5 | 190 ± 16 |

| Soytone | 9.8 ± 0.5 | 205 ± 17 |

| Ammonium Sulfate | 6.2 ± 0.3 | 80 ± 7 |

| Sodium Nitrate | 7.1 ± 0.4 | 110 ± 10 |

Table 3: Optimization of Physical Parameters for this compound Production

| Parameter | Range Tested | Optimal Value | This compound Titer (mg/L) at Optimal Condition |

| Temperature (°C) | 25 - 37 | 30 | 225 ± 20 |

| pH | 6.0 - 8.0 | 7.0 | 230 ± 19 |

| Agitation (rpm) | 150 - 250 | 200 | 245 ± 22 |

| Aeration (vvm) | 0.5 - 1.5 | 1.0 | 250 ± 21 |

Experimental Protocols

Detailed methodologies for key experiments in the fermentation optimization of this compound are provided below.

Protocol 1: Inoculum Development

-

Strain Revival: Aseptically transfer a cryopreserved vial of Amycolatopsis sp. to a laminar flow hood. Thaw the vial and streak the culture onto an ISP2 agar plate (10 g/L malt extract, 4 g/L yeast extract, 4 g/L glucose, 20 g/L agar, pH 7.2). Incubate at 30°C for 7-10 days until well-developed colonies are visible.

-

Seed Culture (Stage 1): Prepare 50 mL of seed medium (Table 4) in a 250 mL baffled flask. Inoculate the flask with a single, well-isolated colony from the agar plate. Incubate at 30°C in a rotary shaker at 200 rpm for 48-72 hours.

-

Seed Culture (Stage 2): Prepare 200 mL of seed medium in a 1 L baffled flask. Transfer the entire volume of the Stage 1 seed culture to the 1 L flask. Incubate under the same conditions (30°C, 200 rpm) for another 48 hours.

Table 4: Seed and Production Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Soluble Starch | 20 | 40 |

| Yeast Extract | 5 | 10 |

| Soytone | 5 | - |

| Peptone | - | 5 |

| K₂HPO₄ | 1 | 1 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 2 | 2 |

| pH | 7.2 | 7.0 |

Protocol 2: Fermentation in a Bioreactor

-

Bioreactor Preparation: Prepare a 5 L laboratory-scale fermenter containing 3 L of the production medium (Table 4). Sterilize the fermenter and medium by autoclaving at 121°C for 20 minutes.

-

Inoculation: After the fermenter has cooled to 30°C, aseptically inoculate with the 200 mL of Stage 2 seed culture (a 6.7% v/v inoculation).

-

Fermentation Conditions: Maintain the fermentation parameters as follows: temperature at 30°C, pH controlled at 7.0 (with automated addition of 1M HCl or 1M NaOH), agitation at 200 rpm, and aeration at 1.0 vvm.

-

Sampling and Monitoring: Aseptically withdraw samples at regular intervals (e.g., every 12 hours) to monitor cell growth (by measuring dry cell weight), substrate consumption, and this compound production.

-

Fermentation Duration: Continue the fermentation for 10-12 days, or until this compound production reaches its maximum and begins to decline.

Protocol 3: Extraction and Quantification of this compound

-

Extraction:

-

Harvest the fermentation broth and centrifuge at 8,000 rpm for 15 minutes to separate the mycelium from the supernatant.

-

Extract the mycelial cake twice with an equal volume of methanol under sonication for 30 minutes.

-

Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the methanol and ethyl acetate extracts and evaporate the solvents under reduced pressure using a rotary evaporator.

-

-

Quantification:

-

Dissolve the dried crude extract in a known volume of methanol.

-

Analyze the extract using High-Performance Liquid Chromatography (HPLC).

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the absorption maximum of this compound.

-

-

Quantify the concentration of this compound by comparing the peak area to a standard curve generated with purified this compound.

-

Visualizations: Pathways and Workflows

Putative Biosynthetic Pathway of this compound

The biosynthesis of macrolides like this compound is typically governed by a Type I Polyketide Synthase (PKS) gene cluster. The following diagram illustrates a generalized pathway for the formation of the macrolactone core and its subsequent modifications.

Caption: Putative biosynthetic pathway for this compound.

Experimental Workflow for Fermentation Optimization

The following diagram outlines the systematic workflow for optimizing this compound production.

Caption: Workflow for this compound fermentation optimization.

Regulatory Signaling Cascade (Hypothetical)

While the specific signaling pathways governing this compound production are not yet elucidated, a hypothetical regulatory cascade can be proposed based on known antibiotic regulation in actinomycetes. This often involves two-component systems and global regulators that respond to nutritional cues.

Caption: Hypothetical signaling cascade for this compound production.

Application Notes and Protocols for the Isolation and Purification of Amycolatopsin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a glycosylated polyketide macrolide with promising antimycobacterial properties.[1] It is produced by the soil-derived actinomycete, Amycolatopsis sp. MST-108494.[1][2] This document provides a detailed overview of the isolation and purification protocols for this compound, compiled from available literature. The protocols outlined below are based on established methodologies for the extraction of secondary metabolites from Amycolatopsis cultures and are intended to serve as a guide for researchers. Additionally, this document includes a summary of the known biological activities of this compound and a proposed mechanism of action based on its chemical class.

Fermentation of Amycolatopsis sp. MST-108494

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the specific media composition and fermentation parameters for optimal production of this compound are not publicly available in full detail, a general approach based on the cultivation of Amycolatopsis species for the production of other secondary metabolites can be followed.

1.1. Culture Conditions

A two-stage fermentation process is typically employed for the production of secondary metabolites from actinomycetes. This involves the preparation of a seed culture followed by inoculation into a larger production culture.

Table 1: Fermentation Parameters

| Parameter | Seed Culture | Production Culture |

| Medium | Starch Casein Broth (SCB) or similar nutrient-rich medium | Optimized production medium (specifics proprietary) |

| Inoculum | 2-5% (v/v) from a spore suspension or vegetative mycelia | 5-10% (v/v) from the seed culture |

| Temperature | 28-30 °C | 28-30 °C |

| Agitation | 180-220 rpm | 180-220 rpm |

| Aeration | 1 vvm (volume of air per volume of medium per minute) | 1 vvm |

| pH | 7.2-7.4 | 7.2-7.4 |

| Fermentation Time | 2-3 days | 7-14 days |

1.2. Experimental Protocol: Fermentation

-

Strain Activation: Streak a cryopreserved vial of Amycolatopsis sp. MST-108494 onto a suitable agar medium (e.g., Yeast Malt Extract Agar) and incubate at 28-30°C for 5-7 days until sporulation is observed.

-

Seed Culture Preparation: Inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium with a loopful of spores or a small agar plug of mycelial growth. Incubate at 28-30°C with shaking at 200 rpm for 48-72 hours.

-

Production Culture: Inoculate a 2 L baffled Erlenmeyer flask containing 500 mL of production medium with the seed culture. Incubate under the conditions specified in Table 1 for 7-14 days. Monitor the production of this compound periodically by analytical techniques such as HPLC.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and subsequently purified using chromatographic techniques. The process involves solid-liquid extraction, followed by a series of chromatographic steps to isolate the pure compound.

2.1. Extraction

The fermented broth is typically separated into the supernatant and mycelial cake. Both phases should be extracted as the distribution of the metabolite is often unknown initially.

Table 2: Extraction Parameters

| Step | Solvent System | Ratio (Sample:Solvent) |

| Mycelial Extraction | Ethyl acetate or Acetone | 1:3 (w/v) |

| Supernatant Extraction | Ethyl acetate or n-butanol | 1:1 (v/v) |

2.2. Experimental Protocol: Extraction

-

Harvesting: Separate the mycelial biomass from the fermentation broth by centrifugation (e.g., 8000 x g for 20 minutes) or filtration.

-

Mycelial Extraction: Resuspend the mycelial cake in ethyl acetate and sonicate or stir for 1-2 hours. Filter the mixture and collect the organic extract. Repeat the extraction process twice.

-

Supernatant Extraction: Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate. Separate the organic layer. Repeat the extraction twice.

-

Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

2.3. Purification

The crude extract is subjected to a multi-step chromatographic purification process to isolate this compound.

Table 3: Chromatographic Purification Parameters

| Step | Stationary Phase | Mobile Phase | Elution Mode |

| Flash Chromatography | Silica gel (230-400 mesh) | Hexane-Ethyl Acetate gradient | Step or linear gradient |

| Preparative HPLC | C18 reversed-phase (e.g., 10 µm, 250 x 20 mm) | Acetonitrile-Water gradient | Linear gradient |

2.4. Experimental Protocol: Purification

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane).

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it.

-

Load the dried material onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Pool the fractions containing the target compound and evaporate the solvent.

-

-

Reversed-Phase Preparative HPLC:

-

Dissolve the partially purified fraction in a suitable solvent (e.g., methanol).

-

Inject the sample onto a C18 preparative HPLC column.

-

Elute with a linear gradient of acetonitrile in water (e.g., 30% to 100% acetonitrile over 40 minutes).

-

Monitor the elution profile using a UV detector (e.g., at 210 nm and 254 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

-

Experimental Workflow and Proposed Mechanism of Action

3.1. Experimental Workflow

The overall process for the isolation and purification of this compound can be visualized as a sequential workflow.

Caption: Workflow for this compound Isolation and Purification.

3.2. Proposed Mechanism of Action

This compound belongs to the macrolide class of antibiotics. Macrolides are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[3][4] This binding event physically blocks the nascent polypeptide exit tunnel, leading to the dissociation of peptidyl-tRNA from the ribosome and premature termination of protein synthesis.

Caption: Proposed Mechanism of Action of this compound.

Biological Activity

Amycolatopsins A and C have demonstrated selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv). The antimycobacterial properties are reportedly enhanced by hydroxylation at the 6-methyl position. Furthermore, hydrolysis of the disaccharide moiety has been shown to decrease cytotoxicity towards mammalian cells.

Table 4: Reported Biological Activities of Amycolatopsins

| Compound | Target Organism/Cell Line | Activity (IC₅₀/MIC) |

| This compound | M. tuberculosis (H37Rv) | 4.4 µM (IC₅₀) |

| M. bovis (BCG) | 0.4 µM (IC₅₀) | |

| Human Lung Cancer (NCI-H460) | 1.2 µM (IC₅₀) | |

| Colon Carcinoma (SW620) | 0.08 µM (IC₅₀) | |

| Amycolatopsin C | M. tuberculosis (H37Rv) | 5.7 µM (IC₅₀) |

| M. bovis (BCG) | 2.7 µM (IC₅₀) |

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the isolation and purification of this compound from Amycolatopsin sp. MST-108494. The detailed methodologies, supported by quantitative data and visual workflows, are intended to facilitate further research and development of this promising antimycobacterial compound. Further studies are warranted to fully elucidate the specific molecular interactions of this compound with its ribosomal target and to optimize its production for potential therapeutic applications.

References